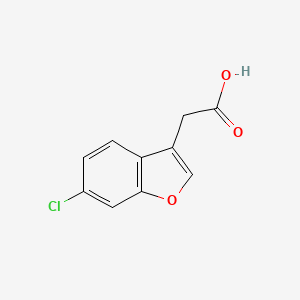

(6-Chloro-benzofuran-3-YL)-acetic acid

Description

(6-Chloro-benzofuran-3-YL)-acetic acid is a benzofuran derivative characterized by a chloro (-Cl) substituent at the 6-position of the benzofuran ring and an acetic acid (-CH₂COOH) group at the 3-position. Its molecular formula is C₁₀H₇ClO₃, with a molecular weight of 210.61 g/mol.

Properties

IUPAC Name |

2-(6-chloro-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJOWIRZNLSJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-benzofuran-3-YL)-acetic acid typically involves the following steps:

Formation of Benzofuran Core: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Chlorination: Introduction of the chloro group at the 6th position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Acetic Acid Substitution: The acetic acid group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: (6-Chloro-benzofuran-3-YL)-acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Sodium amide or thiourea in polar solvents.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemical Synthesis

(6-Chloro-benzofuran-3-YL)-acetic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, such as:

- Oxidation: Can yield carboxylic acids or ketones.

- Reduction: Can be converted into alcohols or alkanes.

- Substitution Reactions: The chloro group can be replaced by other nucleophiles like amines or thiols, facilitating the creation of diverse derivatives.

Biological Applications

In biological research, this compound has the potential to be utilized in studying enzyme interactions and metabolic pathways. Its pharmacological properties are under investigation for potential therapeutic applications, particularly in:

- Antimicrobial Studies: The presence of chlorine in similar compounds has been linked to enhanced antibacterial activity. For instance, studies indicate that chlorine-containing compounds exhibit significant antimicrobial properties against various pathogens, suggesting that this compound may share similar effects .

Pharmaceutical Research

The compound's unique structure makes it a candidate for drug development. Research indicates that chlorinated heterocycles often possess diverse biological activities, including anti-inflammatory and analgesic properties. Investigations into the structure-activity relationship (SAR) of related compounds have shown promising results in terms of efficacy against specific targets .

Industrial Applications

In industrial chemistry, this compound can be used as a precursor in the manufacture of dyes, fragrances, and other chemical products. Its ability to undergo various chemical reactions makes it valuable in producing specialty chemicals with desired properties.

Mechanism of Action

The mechanism of action of (6-Chloro-benzofuran-3-YL)-acetic acid would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on Acidity: Chloro (-Cl) and fluoro (-F) groups are electron-withdrawing, which may increase the acidity of the acetic acid moiety compared to hydroxy (-OH) or methyl (-CH₃) groups. This could enhance metal ion coordination (e.g., uranium adsorption in biochar systems, as seen in acetic acid-modified sludge-based biochar ).

Lipophilicity and Bioactivity :

- Chloro and benzyl (-CH₂C₆H₅) substituents increase lipophilicity , which might favor membrane permeability in biological systems or adsorption onto hydrophobic surfaces .

- Difluoro (-F₂) substitution could balance electronic effects while maintaining moderate polarity .

The saturated 2,3-dihydrobenzofuran ring reduces aromatic conjugation, possibly stabilizing the compound under oxidative conditions .

Research Implications:

- Environmental Applications : Acetic acid-functionalized compounds (e.g., ASBB in uranium recovery ) suggest that this compound could act as a ligand for heavy metal adsorption. The chloro group might stabilize coordination complexes with transition metals.

- Pharmaceutical Potential: Structural analogs with hydroxy or benzyl groups are explored in drug discovery; chloro-substituted derivatives may exhibit unique bioactivity .

Biological Activity

(6-Chloro-benzofuran-3-YL)-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its unique benzofuran structure, which is known for conferring various biological activities. The compound's chemical structure can be represented as follows:

- Chemical Formula : CHClO

- CAS Number : 947012-80-8

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. Studies suggest that this compound may inhibit key enzymes involved in various metabolic pathways, leading to altered cellular functions. Notably, it has shown potential as an inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in cancer cell proliferation.

Antimicrobial Activity

Recent research highlights the antimicrobial properties of this compound, particularly against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.5 µg/mL |

| Escherichia coli | 6.0 µg/mL |

| Candida albicans | 5.0 µg/mL |

These findings indicate that the compound exhibits moderate to strong antimicrobial activity, making it a candidate for further development as an antibacterial and antifungal agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been found to exhibit antiproliferative effects on cancer cell lines, particularly those associated with pancreatic and colon cancers. The compound's mechanism involves the inhibition of pathways that promote cell survival and proliferation.

Case Study: GSK-3β Inhibition

In a study focusing on pancreatic cancer cell lines, this compound derivatives were synthesized and tested for their ability to inhibit GSK-3β. Compounds derived from this scaffold demonstrated significant antiproliferative activity at low micromolar concentrations, indicating a promising therapeutic avenue for targeting GSK-3β in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the benzofuran ring have been shown to enhance potency against microbial and cancerous cells:

| Modification | Effect on Activity |

|---|---|

| Hydroxymethyl group at C-6 | Increased anticancer potency |

| Methoxy substitution at C-2 | Enhanced antimicrobial activity |

These modifications suggest that strategic alterations to the compound's structure can lead to improved therapeutic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.